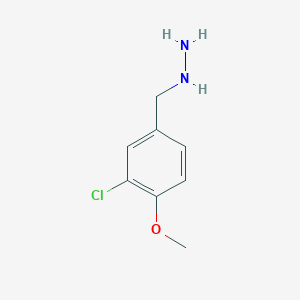

(3-Chloro-4-methoxybenzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

(3-chloro-4-methoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |

InChI Key |

YPHRVLGXQAQVQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNN)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Overview: The Value Proposition of (3-Chloro-4-methoxybenzyl)hydrazine in Synthesis

An In-depth Technical Guide to (3-Chloro-4-methoxybenzyl)hydrazine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound (CAS 887596-31-8). It provides insights into its synthesis, characterization, potential applications, and the scientific rationale behind the recommended protocols.

This compound belongs to the class of substituted benzylhydrazines, a cornerstone of synthetic and medicinal chemistry. The hydrazine moiety is a highly reactive and versatile functional group, serving as a powerful nucleophile and a precursor for a multitude of chemical transformations.[1][2] Its true value lies in its role as a key building block for constructing complex molecular architectures, particularly heterocyclic ring systems like pyrazoles, triazoles, and pyridazines, which are prevalent in pharmacologically active compounds.[1][3]

The specific substitution pattern on the benzene ring—a chloro group at position 3 and a methoxy group at position 4—offers distinct advantages. The chloro and methoxy groups are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding interactions, making them valuable substituents in drug design.[4][5] This particular arrangement provides a unique electronic and steric profile, enabling chemists to explore novel chemical space in the development of new therapeutic agents.[6]

Core Physicochemical & Spectroscopic Profile

A thorough characterization is fundamental to confirming the identity and purity of any synthetic intermediate. The following properties are expected for this compound.

Key Properties

All quantitative and structural data are summarized in the table below for ease of reference.

| Property | Value | Source / Method |

| CAS Number | 887596-31-8 | N/A |

| Molecular Formula | C₈H₁₁ClN₂O | Calculated |

| Molecular Weight | 186.64 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid or oil | General observation for similar compounds |

| Purity (Typical) | >95% | Commercial Supplier Target |

Expected Spectroscopic Signature

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. An experienced chemist would use the following techniques to validate its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3 signals in the 6.8-7.5 ppm range), a singlet for the methoxy group (~3.9 ppm), a singlet for the benzyl CH₂ group, and broad, exchangeable signals for the NH and NH₂ protons of the hydrazine moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the six unique aromatic carbons, one for the methoxy carbon (~56 ppm), and one for the benzylic carbon. The specific chemical shifts would be influenced by the chloro and methoxy substituents.[7]

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.64. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a definitive indicator of the compound's identity.

-

IR (Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations in the 3200-3400 cm⁻¹ region, C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹, C=C aromatic ring stretches around 1500-1600 cm⁻¹, and a strong C-O stretch for the methoxy group around 1250 cm⁻¹.[8][9]

Synthesis and Purification: A Validated Approach

The most direct and reliable method for preparing 1-substituted benzylhydrazines is the nucleophilic substitution of a benzyl halide with hydrazine.[10][11] This approach is favored for its operational simplicity and generally good yields.

Proposed Synthetic Pathway

The synthesis involves the reaction of 3-Chloro-4-methoxybenzyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol. Using a large excess of hydrazine is crucial; it minimizes the formation of the undesired 1,2-dibenzylhydrazine byproduct.

Sources

- 1. calcasolutions.com [calcasolutions.com]

- 2. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 9. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-4-methoxybenzylhydrazine: Synthesis, Properties, and Applications in Heterocyclic Chemistry

This guide provides an in-depth analysis of 3-Chloro-4-methoxybenzylhydrazine, a key intermediate in synthetic organic and medicinal chemistry. Primarily utilized in its hydrochloride salt form for enhanced stability, this substituted benzylhydrazine serves as a critical building block for the construction of complex heterocyclic scaffolds, most notably pyrazole-containing compounds with significant pharmacological activities. This document will detail its chemical structure, a validated synthetic pathway, core physicochemical properties, and its strategic application in drug discovery, particularly in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogues.

Chemical Structure and Nomenclature

3-Chloro-4-methoxybenzylhydrazine possesses a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a hydrazinylmethyl group at position 1. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring influences the reactivity of the hydrazine moiety. The compound is most commonly supplied and used as its hydrochloride salt, (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride, to improve its shelf-life and handling characteristics.

Systematic (IUPAC) Name: (3-chloro-4-methoxyphenyl)methylhydrazine hydrochloride CAS Number: 54812-55-4[1][2][3]

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its properties can be inferred from data available on commercial supplier databases and by comparison with structurally similar arylhydrazines.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [1][4][5] |

| Molecular Weight | 209.07 g/mol | [4][5] |

| Physical Form | Typically an off-white to light brown powder or crystalline solid. | |

| Melting Point | Not consistently reported; similar compounds like 4-methoxyphenylhydrazine hydrochloride melt around 160-162 °C (with decomposition). | [6] |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. | General knowledge of hydrazine salts |

| Storage | Store in a cool, dry place, typically at room temperature, protected from light and moisture. | |

| InChI Key | WJGGZLUXLCWVJB-UHFFFAOYSA-N | [2] |

Spectroscopic data is crucial for the identification and quality control of 3-Chloro-4-methoxybenzylhydrazine hydrochloride. Although a specific spectrum for this compound is not publicly available, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure. For example, in ¹H NMR, one would expect distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydrazine protons.

Synthesis Protocol: A Validated Pathway

The synthesis of arylhydrazines is a well-established process in organic chemistry, typically proceeding through the diazotization of a corresponding aniline followed by reduction of the resulting diazonium salt.[4][7][8] This general methodology is directly applicable to the preparation of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride from 3-Chloro-4-methoxyaniline.

Experimental Protocol: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Step 1: Diazotization of 3-Chloro-4-methoxyaniline

-

To a stirred solution of concentrated hydrochloric acid in water, add 3-Chloro-4-methoxyaniline (1.0 equivalent) at room temperature.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for an additional 30 minutes upon completion of the addition to ensure the complete formation of the diazonium salt solution.

Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[7] An excess of acid ensures the complete protonation of the aniline and stabilization of the resulting diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours, during which a precipitate of the hydrazine hydrochloride salt will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acids and organic impurities.

-

Dry the product under vacuum to yield (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride as a solid.

Causality Behind Experimental Choices: Tin(II) chloride is a classical and effective reducing agent for converting diazonium salts to hydrazines.[7][9] The reaction is performed in a strong acidic medium to maintain the stability of the reactants and the product. The washing steps are essential for purifying the final product. Alternative, more environmentally benign reducing agents like sodium sulfite or sodium dithionite can also be employed.[7][8][10][11]

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine HCl.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Chloro-4-methoxybenzylhydrazine lies in the reactivity of its hydrazine functional group. As a potent nucleophile, it readily participates in condensation reactions with carbonyl compounds to form hydrazones and in cyclocondensation reactions to form various heterocyclic systems.[8][12]

Core Application: Synthesis of Pyrazole Derivatives

A paramount application of this reagent is in the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds (or their equivalents) to produce substituted pyrazoles.[13][14][15] This reaction is a cornerstone in the synthesis of numerous pharmaceutically active molecules, including analogues of celecoxib, a selective COX-2 inhibitor.[16]

The general mechanism involves the initial condensation of the more reactive hydrazine nitrogen with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH).[14][16]

The diagram below illustrates the cyclocondensation reaction between (3-Chloro-4-methoxyphenyl)hydrazine and a generic 1,3-diketone, a key step in the synthesis of many bioactive pyrazoles.

Caption: Knorr Pyrazole Synthesis Pathway.

The chloro and methoxy substituents on the phenyl ring of the hydrazine are not merely passive spectators. They modulate the electronic properties of the final molecule, which in turn affects its biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a chlorine atom, for instance, can enhance lipophilicity and potency.[17] This makes 3-Chloro-4-methoxybenzylhydrazine a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Conclusion

3-Chloro-4-methoxybenzylhydrazine is a strategically important chemical intermediate whose value is defined by its role in the efficient synthesis of complex heterocyclic molecules. Its preparation via a standard diazotization-reduction sequence from readily available anilines makes it an accessible reagent for research and development. The compound's primary application in the construction of pyrazole rings underscores its significance in medicinal chemistry, enabling the exploration of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Abd-Alla, M. M., Ahmed, N. F., & Sharaf, M. A. (2014). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Advanced Research, 5(2), 247-255.

-

Seedion. (n.d.). (3-Chloro-4-Methoxy-Phenyl)-Hydrazine Hydrochloride. Retrieved from [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2015). PMC. Retrieved from [Link]

- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439.

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. (2021). PMC. Retrieved from [Link]

- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.

-

PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.

- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Regeneration of aniline (2) and phenylhydrazine (3) on reacting with 1,8‐naphthalic anhydride (1) followed by hydrazinolysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

-

eScholarship.org. (n.d.). The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Infochems. (n.d.). (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). Retrieved from [Link]

-

Seedion. (n.d.). (3-Chloro-4-Methoxy-Phenyl)-Hydrazine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PMC. Retrieved from [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2025). Nature Communications. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-chloro-3-methoxyphenyl)hydrazine (C7H9ClN2O). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (3-Chloro-4-Methoxy-Phenyl)-Hydrazine Hydrochloride - 有机砌块 - 西典实验 [seedior.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. quora.com [quora.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 15. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

3-Chloro-4-methoxybenzyl hydrazine free base vs hydrochloride salt

Free Base vs. Hydrochloride Salt: Stability, Synthesis, and Application

Part 1: Executive Summary

In the development of pyrazole-based kinase inhibitors and GPCR ligands, 3-Chloro-4-methoxybenzyl hydrazine serves as a critical pharmacophore building block. However, its utility is governed by a strict dichotomy between its storage form and its reactive form.

-

The Hydrochloride Salt (HCl): The industry-standard for storage. It is a stable, crystalline solid that resists oxidation but is non-nucleophilic, rendering it unreactive in direct coupling without modification.

-

The Free Base: The reactive species required for nucleophilic attack (e.g., pyrazole ring formation). It is typically an air-sensitive oil or low-melting solid that degrades rapidly upon exposure to atmospheric oxygen.

This guide details the technical management of this transition, ensuring that the stability of the salt is leveraged without compromising the reactivity of the free base during synthesis.

Part 2: Comparative Physicochemical Profile

The following data highlights the operational differences between the two forms. Note that while the salt is a defined lattice, the free base properties can vary based on purity and temperature.

| Feature | Hydrochloride Salt (HCl) | Free Base (Neutral) |

| CAS Number | 54812-55-4 | N/A (Transient Intermediate) |

| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil or Low-Melting Solid |

| Oxidation Stability | High. Protonation of the terminal nitrogen ( | Low. The electron-rich |

| Hygroscopicity | Moderate to High (Desiccated storage required). | Low, but chemically unstable in moist air. |

| Solubility | Water, Methanol, DMSO. | DCM, Ethyl Acetate, Toluene, Ethers. |

| Nucleophilicity | Null. The lone pair is sequestered by the proton. | High. Exhibits the |

Part 3: Mechanism of Stability & Reactivity

The fundamental challenge with benzyl hydrazines is their susceptibility to oxidative decomposition. The 3-chloro and 4-methoxy substituents on the phenyl ring increase the electron density of the aromatic system, which can stabilize radical intermediates formed during degradation.

Visualizing the Stability-Reactivity Trade-off

Figure 1: The operational workflow requires keeping the molecule in the Blue state (Salt) until the exact moment of reaction (Green), minimizing time in the Red state (Free Base).

Part 4: Synthetic Pathways[1]

The most robust route to 3-Chloro-4-methoxybenzyl hydrazine is via Reductive Amination . Direct alkylation of hydrazine with benzyl halides is discouraged due to the formation of poly-alkylated byproducts (

The Reductive Amination Protocol

-

Condensation: 3-Chloro-4-methoxybenzaldehyde reacts with excess hydrazine hydrate to form the hydrazone.

-

Reduction: The C=N bond is reduced (typically with

or -

Salt Formation: Immediate treatment with HCl gas or conc. HCl precipitates the stable salt.

Figure 2: Step-wise synthesis emphasizing the critical transition from the unstable crude base to the stable salt.

Part 5: Experimental Protocols

A. Synthesis of 3-Chloro-4-methoxybenzyl Hydrazine HCl

Note: This protocol prioritizes safety and purity over speed.

Reagents:

-

3-Chloro-4-methoxybenzaldehyde (1.0 eq)

-

Hydrazine monohydrate (3.0 - 5.0 eq) [Note: Excess prevents dimer formation]

-

Sodium Borohydride (

) (1.5 eq) -

Ethanol (Solvent)

-

4M HCl in Dioxane or conc. HCl

Procedure:

-

Hydrazone Formation: Dissolve the aldehyde in Ethanol (0.5 M). Add Hydrazine monohydrate dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).

-

Evaporation (Critical): Concentrate the mixture to remove excess hydrazine and ethanol. Caution: Hydrazine residues are toxic.[1]

-

Reduction: Redissolve the residue in Ethanol. Cool to 0°C. Add

portion-wise (gas evolution). Stir at RT for 12 hours.[2] -

Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over

. -

Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.

B. "Just-in-Time" Free Base Liberation

Use this protocol immediately before a coupling reaction.

Context: You have the stable HCl salt, but need the nucleophilic free base for a reaction.

-

Suspension: Suspend the HCl salt in the reaction solvent (e.g., DCM or Toluene).

-

Partition: Add an equal volume of 10% aqueous

or 1M NaOH. -

Separation: Shake vigorously until the solid dissolves. Separate the organic layer.

-

Drying: Dry quickly over

(faster than sodium sulfate). -

Usage: Filter directly into the reaction vessel containing the electrophile. Do not concentrate to dryness unless absolutely necessary, as the neat oil oxidizes rapidly.

Part 6: Handling & Safety (E-E-A-T)

Toxicological Warning: Hydrazines are potential carcinogens and skin sensitizers. The 3-chloro-4-methoxy derivative adds lipophilicity, potentially increasing skin absorption.

-

Destruction: Quench waste hydrazine streams with dilute bleach (sodium hypochlorite) to oxidize them to nitrogen gas before disposal.

Storage:

-

HCl Salt: Store in amber vials at 4°C or -20°C. Desiccate to prevent hydrolysis.

-

Free Base: Do not store. Generate in situ.

References

-

Sigma-Aldrich. (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Product Sheet. CAS 54812-55-4.[5][6][7] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10930799, (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride. Retrieved from

-

RSC Advances. Synthesis of benzyl hydrazine derivatives via amination of benzylic C–H bonds. Royal Society of Chemistry.[8] Retrieved from

-

Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines and Hydrazines. Retrieved from

-

BenchChem. Stability of Hydrazine Reagents in Pyrazole Synthesis. Technical Support Center. Retrieved from

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. arkat-usa.org [arkat-usa.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE [infochems.co.kr]

- 6. echemi.com [echemi.com]

- 7. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE | 54812-55-4 [chemicalbook.com]

- 8. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Labyrinth of Scarcity: A Technical Guide to Sourcing Novel Chemical Entities in Milligram to Gram Scales

Part 1: The Investigative Phase - Is the Molecule Real and Has It Been Made?

Before embarking on a costly and time-consuming sourcing endeavor, a thorough investigation is paramount. The initial step is to verify the CAS (Chemical Abstracts Service) number itself and to search for any associated literature that might describe its synthesis or properties.

CAS Number Validation and Literature Search

A CAS number is a unique numerical identifier assigned to every chemical substance. The first step is to query major chemical databases to validate the number and find any associated chemical structures or names.

Recommended Databases:

-

SciFinder-n (Chemical Abstracts Service): The most comprehensive database for chemical information.

-

Reaxys (Elsevier): A powerful tool for searching chemical reactions, substances, and properties.

-

PubChem (National Institutes of Health): A free and extensive database of chemical molecules and their activities.

A search for "CAS 887596-31-8" in these databases would likely yield no results, which is a strong indicator that the compound is not well-documented. The subsequent step is to perform a broader literature search using keywords related to the suspected structure or chemical class, if known. This can sometimes uncover a synthesis described in a patent or a scientific journal where a CAS number was not assigned or was assigned later.

Interpreting the Silence: What a Lack of Data Implies

The absence of information for a given CAS number can mean several things:

-

A Novel Compound: The molecule may have been conceived theoretically but never synthesized.

-

A Proprietary Intermediate: It could be an internal, non-disclosed intermediate in a company's drug development pipeline.

-

An Error in the CAS Number: Typos are common, and a single digit being off can lead to a dead end.

-

A Recently Assigned Number: It's possible, though less likely for a number in this range, that it has been recently assigned and not yet populated in public databases.

This investigative workflow is crucial to avoid chasing a ghost and to make an informed decision about the next steps.

Part 2: The Procurement Pathway - From Catalogues to Custom Synthesis

Once the investigative phase suggests the need for a de novo acquisition, the focus shifts to procurement. The primary avenues are searching for specialty suppliers and, more likely for a novel compound, engaging a custom synthesis provider.

The Search for a Needle in a Haystack: Finding a Supplier

Even if major databases are silent, it is worth querying chemical supplier aggregators. These platforms compile catalogues from numerous vendors, from large-scale manufacturers to small, niche laboratories.

Key Supplier Search Platforms:

-

eMolecules

-

MolPort

-

ChemScence

A search for our hypothetical "CAS 887596-31-8" on these platforms would, in this case, be fruitless. However, for other rare but known compounds, these can be invaluable resources for identifying a supplier for milligram to gram quantities.

The Bespoke Solution: Engaging a Custom Synthesis Organization (CSO)

When a compound is not commercially available, custom synthesis is the only viable path forward. This process involves contracting a specialized laboratory to synthesize the molecule on your behalf.

Workflow for Custom Synthesis:

Caption: A typical workflow for engaging a Custom Synthesis Organization.

Key Considerations When Selecting a CSO:

-

Expertise: Does the CSO have documented experience with the class of compounds or specific reactions required?

-

Scale: Can they accommodate your required scale, from milligrams to grams, and potentially scale up further if needed?

-

Communication and Project Management: Is there a dedicated point of contact? How frequently will you receive updates?

-

Quality Control Capabilities: What analytical techniques do they have in-house (e.g., NMR, LC-MS, HPLC, chiral HPLC)?

Part 3: The Litmus Test - Ensuring Quality and Identity

Receiving a vial of white powder is not the end of the journey. Rigorous quality control is essential to ensure that the delivered compound is indeed the correct molecule and meets the required purity specifications for your experiments.

The Certificate of Analysis (COA): A Critical Document

The COA is a formal document from the supplier that provides the results of their quality control testing. A comprehensive COA for a novel compound should include:

| Analytical Technique | Purpose | Key Parameters to Check |

| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. Absence of significant impurity peaks. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak that corresponds to the expected mass of the compound. |

| HPLC/UPLC | Purity assessment | A single major peak, with purity typically reported as a percentage of the total peak area. |

| Elemental Analysis | Elemental composition | The percentage of C, H, N, etc., should be within ±0.4% of the theoretical values. |

Independent Verification: The Gold Standard

For critical applications, such as in vivo studies or GMP (Good Manufacturing Practice) workflows, independent verification of the compound's identity and purity by a third-party analytical laboratory is highly recommended. This provides an unbiased confirmation of the supplier's data.

Experimental Protocol: A Standard HPLC Purity Assessment

-

Standard Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare a sample of the synthesized compound at the same concentration.

-

HPLC System:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is typical.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Injection and Analysis: Inject 5-10 µL of the sample and run the gradient method.

-

Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Quality control workflow for a custom-synthesized compound.

Conclusion

The inability to find a ready supplier for a chemical entity like the hypothetical CAS 887596-31-8 is not a dead end but rather the beginning of a structured process of investigation, custom synthesis, and rigorous quality control. By following the principles outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of acquiring novel molecules, ensuring that the materials they use in their critical experiments are of the required identity and purity. This methodical approach transforms a potential roadblock into a manageable set of scientific and logistical challenges, ultimately accelerating the pace of discovery.

References

As this guide addresses a hypothetical sourcing scenario for a non-existent compound, the references provided are to authoritative databases and resources that are central to the described workflow.

Methodological & Application

Application Note: Synthesis of Pyrazoles Using (3-Chloro-4-methoxybenzyl)hydrazine

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The incorporation of a 3-Chloro-4-methoxybenzyl moiety is of particular interest in Structure-Activity Relationship (SAR) studies targeting kinases and GPCRs. The specific electronic properties of this benzyl group—combining the electron-donating methoxy group with the electron-withdrawing chlorine—can significantly modulate the lipophilicity and metabolic stability of the final drug candidate.

This Application Note provides a rigorous technical guide for synthesizing pyrazoles using (3-Chloro-4-methoxybenzyl)hydrazine , specifically addressing the critical challenge of regioselectivity . We present two validated protocols: a classic Knorr condensation for symmetrical substrates and an enaminone-based route for high-fidelity regiocontrol.

Reagent Profile & Handling

Reagent: this compound Form: Typically supplied as the Dihydrochloride Salt (2HCl) . Rationale: The free base hydrazine is prone to oxidation and decomposition. The hydrochloride salt is stable but requires careful neutralization in situ to restore nucleophilicity without degrading the reagent.

| Property | Specification |

| CAS | 54812-55-4 |

| Molecular Weight | 186.64 g/mol (Free Base) / ~259.56 g/mol (2HCl Salt) |

| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |

| Safety | Irritant. Potential sensitizer. Handle in a fume hood. |

Critical Mechanistic Insight: The Regioselectivity Paradox

When reacting a monosubstituted hydrazine (like our benzyl reagent) with an unsymmetrical 1,3-diketone, two regioisomers are possible. Understanding the mechanism is the only way to control the outcome.

The Nucleophilicity Hierarchy:

-

Terminal Nitrogen (

): This is the harder and more nucleophilic center due to the alpha-effect and lack of steric hindrance. It attacks the most electrophilic carbonyl carbon first. -

Internal Nitrogen (

-Benzyl): This nitrogen is sterically hindered by the benzyl group and less nucleophilic. It attacks the second carbonyl (or the enol) in the cyclization step.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the mechanistic pathway determining which isomer forms.

Figure 1: Mechanistic decision tree for predicting the major regioisomer in Knorr Pyrazole Synthesis.

Experimental Protocols

Protocol A: Classic Knorr Synthesis (Symmetrical/Standard)

Best for: Symmetrical 1,3-diketones or when regioisomeric mixtures are acceptable/separable.

Materials:

-

This compound 2HCl (1.0 equiv)

-

1,3-Diketone (1.0 equiv)[1]

-

Ethanol (Absolute)

-

Sodium Acetate (2.2 equiv) – Critical for neutralizing the HCl salt.

Step-by-Step:

-

Neutralization: In a round-bottom flask, suspend the hydrazine dihydrochloride salt in Ethanol (0.2 M concentration). Add Sodium Acetate (2.2 equiv) and stir at room temperature for 15 minutes. Observation: The solution should become cloudy as NaCl precipitates.

-

Addition: Add the 1,3-diketone (1.0 equiv) in one portion.

-

Reaction: Equip with a reflux condenser and heat to 80°C (Reflux) for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).[2]

-

Workup: Cool to room temperature. Remove Ethanol under reduced pressure.

-

Partition: Resuspend residue in Ethyl Acetate and wash with water (

) and brine ( -

Purification: Flash column chromatography.

Protocol B: Regioselective Synthesis via Enaminones

Best for: Strictly controlling regiochemistry to obtain a specific isomer.

Concept: Instead of a diketone, we use an enaminone (formed from a ketone and DMF-DMA). The hydrazine's terminal

Step-by-Step:

-

Enaminone Formation: React your starting ketone (e.g., Acetophenone derivative) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 110°C neat or in Toluene for 3–12 hours. Concentrate to obtain the enaminone intermediate.

-

Cyclization: Dissolve the enaminone (1.0 equiv) in Ethanol.

-

Reagent Prep: In a separate vial, neutralize this compound 2HCl (1.1 equiv) with Triethylamine (2.2 equiv) in Ethanol.

-

Combination: Add the neutralized hydrazine solution to the enaminone.

-

Reaction: Reflux for 1–3 hours.

-

Outcome: This yields the 1,5-disubstituted pyrazole (where the benzyl group is adjacent to the original ketone's substituent) with >95:5 regioselectivity.

Data Analysis & Characterization

Distinguishing regioisomers is the most common failure point in pyrazole synthesis. Standard 1H NMR is often insufficient. NOE (Nuclear Overhauser Effect) spectroscopy is required.

Comparative Data Table: Expected Chemical Shifts

| Feature | Isomer A (1,3-Substituted) | Isomer B (1,5-Substituted) |

| Steric Environment | Benzyl group is far from C3-substituent. | Benzyl group is crowded by C5-substituent. |

| NOE Signal | Strong NOE between Benzyl- | Strong NOE between Benzyl- |

| 13C NMR (C3 vs C5) | C3 is typically downfield (~140-150 ppm). | C5 is typically upfield (~130-140 ppm) due to steric compression. |

Analytical Workflow Diagram

Figure 2: Purification and validation workflow for regioisomeric pyrazoles.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure 2.2 equiv of base (NaOAc or Et3N) is used. Check pH > 7. |

| No Reaction | Hydrazine oxidation. | Use fresh reagent or recrystallize the salt.[3] Run under Argon. |

| Wrong Isomer | Electronic control failure. | Switch from Protocol A (Diketone) to Protocol B (Enaminone). |

| Oiling Out | Product lipophilicity (Benzyl + Cl + OMe). | Product is very lipophilic. Try crystallizing from cold Ethanol/Water instead of column. |

References

-

Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Thieme Connect. (General methodology for controlling hydrazine regioselectivity).

-

Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support. (Detailed factors influencing Knorr synthesis).

-

Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Letters. (Alternative one-pot synthesis routes).

-

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride Product Data. Sigma-Aldrich. (Physical properties and safety data for the specific scaffold).

-

Preparation, separation and characterization of two pyrazolic regioisomers. UAB Barcelona. (Protocols for NOE characterization of isomers).

Sources

Protocol for reacting (3-Chloro-4-methoxybenzyl)hydrazine with 1,3-diketones

This application note details the protocol for the cyclocondensation of (3-Chloro-4-methoxybenzyl)hydrazine with 1,3-diketones to synthesize 1-substituted pyrazoles. This transformation, a variation of the classical Knorr Pyrazole Synthesis , is a cornerstone in medicinal chemistry for generating core scaffolds found in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Part 1: Mechanistic Insight & Reaction Design

The reaction proceeds via the condensation of the hydrazine nucleophile with a 1,3-dicarbonyl electrophile.[1][2] Unlike simple alkyl hydrazines, the (3-Chloro-4-methoxybenzyl) moiety introduces specific steric and electronic considerations:

-

Nucleophilicity: The benzyl group renders the

nitrogen less nucleophilic than the terminal -

Regioselectivity: With unsymmetrical 1,3-diketones (

), two regioisomers are possible. The reaction outcome is governed by the competition between kinetic control (attack of

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point determining regioselectivity.

Caption: Divergent pathways in Knorr synthesis. Path A typically dominates when R1 is a methyl group and R2 is an aryl group, leading to the 5-methyl-3-aryl isomer, though solvent polarity can shift this ratio.

Part 2: Experimental Protocol

This protocol is optimized for the hydrochloride salt of the hydrazine, which is the most stable and commercially available form (CAS: 54812-55-4).

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| This compound HCl | 1.0 | Nucleophile | Hygroscopic; store in desiccator. |

| 1,3-Diketone (e.g., Acetylacetone) | 1.1 | Electrophile | Slight excess ensures complete consumption of hydrazine. |

| Ethanol (EtOH) | Solvent | [0.2 M] | Absolute ethanol is preferred. |

| Sodium Acetate (NaOAc) | 1.1 - 1.2 | Base/Buffer | Neutralizes HCl salt; buffers reaction. |

| Acetic Acid (AcOH) | Cat. | Catalyst | Optional: 5-10 mol% accelerates dehydration. |

Step-by-Step Procedure

1. Preparation of the Free Base In Situ

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add this compound hydrochloride (1.0 equiv) to Ethanol (concentration ~0.2 M).

-

Neutralization: Add Sodium Acetate (1.2 equiv) or Triethylamine (1.1 equiv). Stir at room temperature for 15 minutes.

-

Observation: The solution may become cloudy as NaCl or Et3N·HCl precipitates. This does not interfere with the reaction.

-

2. Condensation Reaction

-

Addition: Add the 1,3-diketone (1.1 equiv) dropwise to the stirring hydrazine mixture.

-

Exotherm Check: The reaction is mildly exothermic.[3] For large scales (>10g), add diketone slowly using an addition funnel.

-

-

Catalysis (Optional): If the diketone is sterically hindered (e.g., dibenzoylmethane), add 5 drops of glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours .

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material (polar, stains with ninhydrin) should disappear.

-

3. Workup & Purification

-

Method A (Precipitation - Preferred for solids):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (3x reaction volume) with vigorous stirring.

-

The pyrazole product often precipitates as a solid. Filter, wash with water, and dry.[4]

-

-

Method B (Extraction - Preferred for oils):

-

Remove Ethanol under reduced pressure (Rotavap).

-

Resuspend residue in Ethyl Acetate (EtOAc) and water.

-

Wash organic layer with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Optimization & Regioselectivity Control

When reacting with unsymmetrical diketones (e.g., Benzoylacetone), a mixture of isomers is common.

Regioselectivity Table

| Condition | Major Isomer Tendency | Rationale |

| Protic Solvent (EtOH/AcOH) | 5-Methyl-3-Phenyl | Solvation of the intermediate favors attack at the most electrophilic carbonyl (Methyl ketone). |

| Aprotic Solvent (THF/Toluene) | Mixed / 3-Methyl-5-Phenyl | Reduced hydrogen bonding can alter the tautomeric equilibrium of the diketone. |

| Microwave (120°C, 10 min) | Kinetic Product | Rapid heating often locks in the kinetic isomer (attack at less hindered carbonyl). |

Troubleshooting Guide

-

Problem: Product "oils out" upon water addition.

-

Problem: Low conversion after 4 hours.

-

Solution: Add 10 mol%

(conc.) or switch solvent to Acetic Acid and reflux at 110°C.

-

Part 4: Analytical Validation

To confirm the structure and regiochemistry, NMR spectroscopy is required.

Expected

-

Pyrazolic-H (C4-H): Singlet between

6.0 – 6.8 ppm. -

Benzylic

: Singlet at -

Regioisomer Distinction (NOESY):

-

Isomer A (1-Benzyl-5-Methyl): Strong NOE correlation between Benzylic

and the Methyl group at C5. -

Isomer B (1-Benzyl-3-Methyl): Strong NOE correlation between Benzylic

and the Pyrazolic Proton (C4-H) or the C5-substituent (e.g., Phenyl). No correlation with the Methyl group.

-

Workflow Visualization

Caption: Operational workflow for the synthesis of N-benzyl pyrazoles from hydrazine salts.

References

-

Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7]

-

Organic Syntheses. (1951). 3,5-Dimethylpyrazole.[6][8][9][10] Org.[5][6][11] Synth., Coll. Vol. 3, p.309.

-

Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Journal of Organic Chemistry, 73(9), 3523–3529.

-

Sigma-Aldrich. (2024). Product Specification: this compound hydrochloride.

-

Beilstein Journal of Organic Chemistry. (2011). Regioselectivity in the synthesis of pyrazoles. Beilstein J. Org. Chem., 7, 179–185.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. publishatcj.com [publishatcj.com]

- 10. jocpr.com [jocpr.com]

- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Reductive amination methods to synthesize (3-Chloro-4-methoxybenzyl)hydrazine

Application Note: Optimized Reductive Amination Strategies for the Synthesis of (3-Chloro-4-methoxybenzyl)hydrazine

Abstract & Application Scope

This compound is a critical nitrogenous building block, serving as a pharmacophore linker in the synthesis of phosphodiesterase inhibitors (e.g., Avanafil analogs) and pyrazole-based agrochemicals. Its synthesis presents a specific chemoselective challenge: the 3-chloro substituent is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (Pd/C, H₂), while the hydrazine moiety is prone to over-alkylation (dimerization) to form symmetrical azines.

This Application Note details two validated protocols for the synthesis of this compound from 3-chloro-4-methoxybenzaldehyde.

-

Method A (Protected Route): Uses tert-butyl carbazate to prevent dimerization, ensuring high purity (>98%).

-

Method B (Direct Route): Uses excess hydrazine hydrate with a stepwise reduction, suitable for scale-up where cost is a driver.

Chemical Strategy & Pathway Analysis

The core challenge in synthesizing mono-substituted hydrazines via reductive amination is the competing formation of the azine (bis-benzylidene hydrazine).

-

Path A (Desired): Aldehyde + Hydrazine

Hydrazone -

Path B (Undesired): Hydrazone + Aldehyde

Azine (Dimer)

To mitigate Path B, we employ steric blocking (Method A) or kinetic control via stoichiometry (Method B).

Figure 1: Reaction pathway illustrating the competition between productive reduction and azine formation.

Method A: The Protected Route (Recommended for High Purity)

Rationale: Utilizing tert-butyl carbazate (Boc-hydrazine) renders one nitrogen non-nucleophilic, effectively eliminating azine formation. This method is preferred for medicinal chemistry applications requiring high purity.

Reagents & Equipment

-

Precursor: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)

-

Amine Source: tert-Butyl carbazate (1.05 equiv)

-

Reductant: Sodium Cyanoborohydride (

) (1.2 equiv) -

Solvent: Methanol (MeOH) and Acetic Acid (AcOH)

-

Deprotection: 4M HCl in Dioxane

Step-by-Step Protocol

Step 1: Formation of Boc-Hydrazone

-

Charge a round-bottom flask with 3-Chloro-4-methoxybenzaldehyde (10.0 mmol) and MeOH (30 mL).

-

Add tert-butyl carbazate (10.5 mmol).

-

Add catalytic Acetic Acid (2 drops) to accelerate imine formation.

-

Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The Boc-hydrazone usually precipitates upon cooling or is isolated by solvent evaporation.

-

Checkpoint: Isolate the intermediate solid. Yield is typically >90%.

-

Step 2: Selective Reduction

-

Dissolve the crude Boc-hydrazone in MeOH (40 mL).

-

Add Acetic Acid until pH reaches ~4–5 (use wet pH paper). Crucial:

requires slightly acidic media to activate the imine but not the aldehyde. -

Cool to 0°C. Add

(12.0 mmol) portion-wise over 15 minutes. -

Warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Add saturated

solution. Extract with Ethyl Acetate ( -

Dry organics over

and concentrate to yield the N-Boc-benzylhydrazine intermediate.

Step 3: Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane (10 mL).

-

Stir at RT for 2 hours (monitor for disappearance of Boc group by TLC).

-

Concentrate to dryness to obtain the hydrochloride salt of the product.

-

Optional Free Basing: Dissolve in minimal water, basify with 1M NaOH to pH 10, and extract with DCM.

Method B: Direct Stepwise Reduction (Scalable)

Rationale: Uses inexpensive hydrazine hydrate. To prevent dimerization, the hydrazone is formed first in the presence of excess hydrazine, then reduced.

Safety Warning: Hydrazine hydrate is a potent carcinogen and unstable. All operations must be performed in a fume hood.

Reagents

-

Precursor: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)

-

Amine Source: Hydrazine Hydrate (64% or 80%) (5.0 equiv )

-

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Ethanol (EtOH)

Step-by-Step Protocol

-

Hydrazone Formation:

-

In a flask, add Hydrazine Hydrate (50 mmol, 5 equiv) and EtOH (20 mL).

-

Add a solution of 3-Chloro-4-methoxybenzaldehyde (10 mmol, 1 equiv) in EtOH (10 mL) dropwise over 30 minutes at 0°C.

-

Reasoning: Slow addition of aldehyde to excess hydrazine favors mono-hydrazone formation over azine.

-

Stir at RT for 1 hour.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(15 mmol) carefully (gas evolution). -

Note:

is used here instead of -

Reflux for 2 hours.[1]

-

-

Workup (Critical for Safety):

-

Cool to RT. Quench excess hydride with Acetone (5 mL).

-

Concentrate to remove ethanol.

-

Extraction: Extract with DCM (

). -

Waste Disposal: The aqueous layer contains excess hydrazine.[4] Treat with dilute bleach (sodium hypochlorite) to destroy hydrazine before disposal.

-

Comparative Analysis & Validation

| Feature | Method A (Protected) | Method B (Direct) |

| Purity Profile | High (>98%); No azine detected. | Moderate (90-95%); Trace azine possible. |

| Atom Economy | Lower (Boc group waste). | High. |

| Safety | High (Solid reagents). | Low (Volatile hydrazine hydrate). |

| Reagent Cost | Higher (Boc-hydrazine, | Low (Hydrazine hydrate, |

| Suitability | Med Chem / Lead Op. | Process Development / Scale-up.[5][6] |

Analytical Expectations

-

Appearance: The free base is typically a pale yellow oil; the HCl salt is a white solid.

-

1H NMR (DMSO-d6, HCl salt):

-

10.5 (br s,

-

10.5 (br s,

-

Mass Spectrometry: ESI+

Workflow Visualization (Method A)

Figure 2: Step-by-step workflow for the protected synthesis route.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][8][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Ragnarsson, U. (2001). Synthetic Methodology for the Preparation of N-Protected Hydrazines. Chemical Society Reviews, 30(4), 205-213. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Hydrate. Link

-

Organic Syntheses. (1970). Preparation of Hydrazones: Acetophenone Hydrazone.[10] Organic Syntheses, Coll.[2][10] Vol. 6, p.12. Link

Sources

- 1. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Electrophilic amination of amino acids with N-Boc-oxaziridines: efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 9. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

Application Notes and Protocols: Versatile Cyclization Strategies for 3-Chloro-4-methoxybenzyl Hydrazine in Heterocyclic Synthesis

Introduction

Substituted benzylhydrazines are pivotal building blocks in synthetic organic chemistry, serving as precursors to a diverse array of heterocyclic scaffolds that form the core of many pharmaceutical agents. Among these, 3-chloro-4-methoxybenzyl hydrazine is a particularly valuable starting material due to the electronic and steric properties imparted by its substitution pattern. This application note provides a comprehensive guide to the reaction conditions for the cyclization of 3-chloro-4-methoxybenzyl hydrazine and its corresponding phenylhydrazine analogue into several key heterocyclic systems: indoles, pyrazoles, pyridazinones, and 1,2,4-triazoles. These protocols are designed for researchers and scientists in drug development, offering detailed, step-by-step methodologies and an in-depth analysis of the chemical principles governing these transformations.

Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a robust and classical method for the construction of the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of a 6-chloro-5-methoxy-1H-indole, the requisite starting material is (3-chloro-4-methoxyphenyl)hydrazine. The benzyl group in 3-chloro-4-methoxybenzyl hydrazine is not incorporated into the final indole product in a traditional Fischer indole synthesis.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][4] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[1][2][5]

Experimental Protocol: Synthesis of 6-Chloro-5-methoxy-2,3-dimethyl-1H-indole

This protocol details the synthesis of a substituted indole from (3-chloro-4-methoxyphenyl)hydrazine and butan-2-one.

Materials:

-

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

-

Butan-2-one (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (3-chloro-4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The reaction mixture will become viscous and change color.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude indole by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality of Experimental Choices:

-

Acid Catalyst: Polyphosphoric acid serves as both a solvent and a strong acid catalyst, facilitating both the isomerization of the hydrazone to the enamine and the subsequent cyclization.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the[3][3]-sigmatropic rearrangement.

-

Work-up: Quenching the reaction on ice and neutralization are critical to stop the reaction and to allow for the extraction of the basic indole product into an organic solvent.

Pyrazole Synthesis via Knorr Cyclocondensation

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for the formation of pyrazole rings. This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] For 3-chloro-4-methoxybenzyl hydrazine, this provides a straightforward route to 1-benzyl-substituted pyrazoles.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of 3-chloro-4-methoxybenzyl hydrazine with acetylacetone.

Materials:

-

3-Chloro-4-methoxybenzyl hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) in ethanol.

-

Addition of Reagents: Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acetic acid catalyst.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality of Experimental Choices:

-

1,3-Dicarbonyl Compound: Acetylacetone provides the three-carbon backbone required for the formation of the five-membered pyrazole ring.

-

Acid Catalyst: A catalytic amount of acetic acid accelerates the initial condensation between the hydrazine and one of the carbonyl groups of acetylacetone.

-

Reflux Conditions: Heating the reaction mixture in ethanol provides the necessary energy for the cyclization and dehydration steps to occur at a reasonable rate.

Pyridazinone Synthesis from γ-Keto Acids

The reaction of hydrazines with γ-keto acids is a classical and effective method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[3][8] This protocol outlines the synthesis of a pyridazinone derivative from 3-chloro-4-methoxybenzyl hydrazine and levulinic acid.

Experimental Protocol: Synthesis of 6-(3-Chloro-4-methoxybenzyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one

Materials:

-

3-Chloro-4-methoxybenzyl hydrazine

-

Levulinic acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) and levulinic acid (1.0 eq) in ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate from the solution.

-

Isolation: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, proceed to the work-up.

-

Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted levulinic acid.

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography.

Causality of Experimental Choices:

-

γ-Keto Acid: Levulinic acid provides the necessary dicarbonyl functionality for the cyclization with the hydrazine.

-

Solvent: Ethanol is a common solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at its reflux temperature.

-

Work-up: The basic wash with sodium bicarbonate is essential to remove the acidic starting material, simplifying the purification process.

1,2,4-Triazole Synthesis: A Microwave-Assisted Approach

The synthesis of 1,2,4-triazoles can be achieved through various methods. A modern and efficient approach involves the microwave-assisted, catalyst-free reaction of a hydrazine with formamide.[9] This method is often characterized by short reaction times and high yields.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methoxybenzyl)-1H-1,2,4-triazole

Materials:

-

3-Chloro-4-methoxybenzyl hydrazine

-

Formamide

-

Microwave reactor vials

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a microwave reactor vial, place 3-chloro-4-methoxybenzyl hydrazine (1.0 eq) and formamide (a large excess, acting as both reactant and solvent).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a short period (e.g., 10-30 minutes). Optimize the time and temperature based on the specific microwave reactor used.

-

Cooling: After the reaction is complete, cool the vial to room temperature.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic extracts with water to remove excess formamide, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Formamide: Formamide serves as the source of the C-N-C fragment needed to form the triazole ring with the hydrazine.

-

Microwave Irradiation: Microwave heating provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods.

-

Catalyst-Free: This particular method has the advantage of proceeding without the need for a catalyst, simplifying the reaction setup and purification.

Data Summary

| Heterocyclic System | Key Reactants | Catalyst/Conditions | Expected Product Structure |

| Indole | (3-Chloro-4-methoxyphenyl)hydrazine, Ketone | Polyphosphoric acid, 100-120 °C | 6-Chloro-5-methoxy-substituted indole |

| Pyrazole | 3-Chloro-4-methoxybenzyl hydrazine, 1,3-Dicarbonyl | Catalytic acetic acid, Reflux in ethanol | 1-(3-Chloro-4-methoxybenzyl)-disubstituted-1H-pyrazole |

| Pyridazinone | 3-Chloro-4-methoxybenzyl hydrazine, γ-Keto acid | Reflux in ethanol | 6-Substituted-2-(3-chloro-4-methoxybenzyl)pyridazinone |

| 1,2,4-Triazole | 3-Chloro-4-methoxybenzyl hydrazine, Formamide | Microwave irradiation, 150-180 °C, Catalyst-free | 1-(3-Chloro-4-methoxybenzyl)-1H-1,2,4-triazole |

Visualizing the Synthetic Workflows

Caption: Fischer Indole Synthesis Workflow.

Caption: Knorr Pyrazole Synthesis Workflow.

Caption: Pyridazinone Synthesis Workflow.

References

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Indoles Synthesis [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Preparation of (3-Chloro-4-methoxybenzyl)hydrazine from 3-chloro-4-methoxybenzaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing (3-chloro-4-methoxybenzyl)hydrazine from 3-chloro-4-methoxybenzaldehyde .

While direct reaction with hydrazine hydrate is possible, it frequently results in the formation of the symmetrical azine dimer (

Key Chemical Transformation

-

Starting Material: 3-Chloro-4-methoxybenzaldehyde (MW: 170.59)

-

Target Product: this compound dihydrochloride (MW: ~259.56 as 2HCl salt)

-

Primary Challenges: Azine formation; Dechlorination (if catalytic hydrogenation is used).

Strategic Analysis & Retrosynthesis

The synthesis requires a reductive amination.[1][2] However, the choice of reagents is critical due to the specific functional groups present on the benzene ring.

The "Azine" Problem

Reaction of benzaldehydes with hydrazine hydrate (

-

Step 1 (Fast): Formation of the hydrazone (

). -

Step 2 (Fast): The nucleophilic hydrazone attacks another aldehyde molecule to form the azine (

).

Solution: Use a mono-protected hydrazine (tert-butyl carbazate) to block the second nitrogen, rendering Step 2 impossible.

The "Dechlorination" Risk

The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl replaced by H) if standard catalytic hydrogenation (

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway utilizing the Boc-protection strategy to ensure mono-substitution and preserve the aryl chloride.

Experimental Protocols

Method A: The High-Purity Protocol (Recommended)

Best for: Drug discovery, scale-up, and high-purity requirements.

Phase 1: Formation of the Boc-Hydrazone

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-chloro-4-methoxybenzaldehyde (5.0 g, 29.3 mmol) and tert-butyl carbazate (3.87 g, 29.3 mmol, 1.0 equiv).

-

Solvent: Add absolute Ethanol (50 mL).

-

Reaction: Heat to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.

-

-

Isolation: Cool the mixture to room temperature. The Boc-hydrazone often precipitates as a white solid.

-

If solid forms: Filter, wash with cold ethanol, and dry.[3]

-

If solution remains clear: Concentrate in vacuo to give the crude solid.

-

Phase 2: Selective Reduction

-

Dissolution: Dissolve the crude Boc-hydrazone from Phase 1 in Methanol (60 mL).

-

Reduction: Cool the solution to

(ice bath). -

Addition: Add Sodium Borohydride (

) (1.66 g, 44.0 mmol, 1.5 equiv) portion-wise over 20 minutes.-

Caution: Gas evolution (

) will occur. Ensure good venting.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add water (10 mL) to quench excess borohydride.

-

Workup: Evaporate methanol. Partition residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash organic layer with Brine, dry over

, and concentrate to yield the Boc-protected benzylhydrazine .

Phase 3: Deprotection & Salt Formation

-

Reaction: Dissolve the intermediate in 4M HCl in Dioxane (30 mL) or MeOH (30 mL).

-

Time: Stir at room temperature for 1–2 hours.

gas will evolve. -

Isolation: The product often precipitates as the dihydrochloride salt.

-

Filtration: Filter the white solid. Wash with diethyl ether to remove organic impurities.

-

Yield: Expected yield 75–85% over 3 steps.

Method B: Direct Hydrazine Route (Alternative)

Best for: Quick screening where purity is less critical.

-

Excess Reagent: In a flask, place Hydrazine Hydrate (64%) (10 equiv) in Ethanol.

-

Critical: The large excess is mandatory to prevent azine formation.

-

-

Addition: Dissolve 3-chloro-4-methoxybenzaldehyde (1 equiv) in Ethanol. Add this solution dropwise to the stirring hydrazine solution over 1 hour.

-

Reduction: Once addition is complete, add

(1.5 equiv) directly to the pot. -

Workup: This is difficult. You must distill off excess hydrazine (Toxic!) or extract carefully. Not recommended for scale-up.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry (Method A)

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Mass (for 5g Scale) | Role |

| 3-Cl-4-OMe-Benzaldehyde | 170.59 | 1.0 | 5.00 g | Substrate |

| tert-Butyl Carbazate | 132.16 | 1.0 | 3.87 g | Nitrogen Source |

| Sodium Borohydride | 37.83 | 1.5 | 1.66 g | Reducing Agent |

| Ethanol (Anhydrous) | - | - | 50 mL | Solvent 1 |

| 4M HCl in Dioxane | - | Excess | 30 mL | Deprotection |

Analytical Validation

To validate the identity of the product, look for the following signals:

1H NMR (DMSO-d6)

-

10.5–8.5 ppm: Broad singlets corresponding to

- 7.5–7.0 ppm: Aromatic protons (3H). Look for the specific splitting pattern of the 1,3,4-substituted ring (d, d, s).

-

4.0 ppm: Singlet (2H) for the benzylic methylene (

-

3.8 ppm: Singlet (3H) for the Methoxy group (

Mass Spectrometry (LC-MS)[8]

-

Target Mass: 186.06 (Free base).

-

Observed Ion:

and

Safety & Hazards

-

Hydrazine Derivatives: Even protected hydrazines should be treated as potential carcinogens. Use double gloves and work in a fume hood.

-

Sodium Borohydride: Flammable solid. Reacts violently with acids to release hydrogen gas. Quench carefully.

-

Aryl Chlorides: Do not subject this compound to Pd/C and Hydrogen gas, as this will strip the chlorine atom (dehalogenation), yielding the non-chlorinated analog (4-methoxybenzylhydrazine).

References

-

Organic Syntheses. (1970). t-Butyl Carbazate.[5][6][7] Org.[1][8][9][10] Synth. 1970, 50, 3. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents.[1][2] Retrieved from [Link]

-

PubChem. (2024).[11][12] 3-Chloro-4-methoxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. quora.com [quora.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. How does benzaldehyde react with hydrazine? - Blog [sinoshiny.com]

- 11. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]

Application Note: Strategic Solvent Selection for the Coupling Reactions of (3-Chloro-4-methoxybenzyl)hydrazine

Abstract